molecular formula C9H18Cl2N4 B2461709 4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride CAS No. 2580225-66-5

4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride

Cat. No.: B2461709
CAS No.: 2580225-66-5
M. Wt: 253.17
InChI Key: DBJOZKBWNLWFPQ-UHFFFAOYSA-N
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Description

4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride (molecular formula: C₉H₁₆N₄·2HCl) is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-triazole moiety substituted with an ethyl group at position 4. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and chemical studies. Key structural attributes include:

  • Molecular Formula: C₉H₁₆N₄·2HCl
  • SMILES: CCC1=NC(=NN1)C2CCNCC2
  • InChIKey: UQXGXVADESAMLD-UHFFFAOYSA-N
  • Predicted Collision Cross-Section (CCS): 142.9 Ų for the [M+H]+ adduct .

Properties

IUPAC Name

4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.2ClH/c1-2-8-11-9(13-12-8)7-3-5-10-6-4-7;;/h7,10H,2-6H2,1H3,(H,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJOZKBWNLWFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride typically involves the reaction of piperidine derivatives with triazole compounds. One common method is the use of “Click” chemistry, which involves the cycloaddition of azides and alkynes to form triazoles. The reaction is usually carried out in the presence of a copper catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Triazole Derivatives

Substituent Variations on the Triazole Ring

4-(4-Propyl-4H-1,2,4-triazol-3-yl)piperidine Dihydrochloride Structure: Propyl substituent at position 4 of the 4H-triazole ring. This compound was discontinued, suggesting possible issues with efficacy or toxicity .

3-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine Dihydrochloride

  • Structure : Ethyl substituent at position 4 of the 4H-triazole; triazole attached to piperidine at position 3.
  • Molecular Formula : C₉H₁₈Cl₂N₄
  • Key Differences : Positional isomerism (3- vs. 4-substitution on piperidine) may influence receptor binding or metabolic stability .

4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride

  • Structure : Phenyl substituent on the triazole.
  • Molecular Formula : C₁₃H₁₇ClN₄
  • Key Differences : The bulky phenyl group enhances aromatic interactions but reduces solubility compared to ethyl .
Heterocycle Replacements

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine Dihydrochloride

  • Structure : Oxadiazole replaces triazole; additional pyrimidine-piperazine moiety.
  • Molecular Formula : C₁₃H₁₈Cl₂N₆O
  • Key Differences : Oxadiazole is a bioisostere of triazole, offering similar electronic properties but distinct hydrogen-bonding capabilities. The extended structure may target different enzymes or receptors .

Physicochemical and Structural Comparisons

Compound Name Molecular Formula Substituent (Triazole) Piperidine Position Salt Form CCS [M+H]+ (Ų)
Target Compound C₉H₁₆N₄·2HCl 5-Ethyl (1H-triazole) 4 Dihydrochloride 142.9
4-Propyl Analog C₁₀H₁₈N₄·2HCl 4-Propyl (4H-triazole) 4 Dihydrochloride N/A
3-Substituted Ethyl Analog C₉H₁₈Cl₂N₄ 4-Ethyl (4H-triazole) 3 Dihydrochloride N/A
Phenyl-Substituted Analog C₁₃H₁₇ClN₄ 3-Phenyl (1H-triazole) 4 Hydrochloride N/A
Oxadiazole Derivative C₁₃H₁₈Cl₂N₆O 5-Ethyl (oxadiazole) 4 Dihydrochloride N/A

Q & A

Q. What are the recommended synthetic routes for 4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of precursors such as hydrazine derivatives with carbonyl compounds. Key steps include:

  • Cyclization : Reacting 4-piperidinecarboxylic acid derivatives with ethyl-substituted hydrazines under reflux in ethanol or acetonitrile.
  • Salting : Treating the free base with HCl to form the dihydrochloride salt.

Q. Critical Parameters :

  • Temperature : Elevated temperatures (>80°C) improve cyclization efficiency but may promote side reactions.
  • pH : Acidic conditions (pH 3–5) during salting enhance crystallinity and purity .

Q. Table 1: Representative Synthetic Conditions

StepReagentsConditionsYield (%)
CyclizationEthyl hydrazine, EtOHReflux, 6h65–75
SaltingHCl (2M)RT, 2h>90

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer: A multi-technique approach is essential:

  • NMR : 1H^1H and 13C^{13}C NMR verify the triazole and piperidine ring connectivity. Key peaks:
    • Piperidine protons (δ 2.8–3.5 ppm).
    • Triazole protons (δ 7.9–8.2 ppm) .
  • HPLC : Purity >98% using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 239.14 (C8_8H16_{16}Cl2_2N4_4) .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., antimicrobial vs. anticancer) be resolved for this compound?

Methodological Answer: Data contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC determination) and NCI-60 panels for anticancer screening.
  • Structural Validation : Compare activity against analogs (e.g., 4-(4-methyl-triazol-3-yl)piperidine derivatives) to isolate substituent effects.
  • Mechanistic Studies : Conduct target engagement assays (e.g., enzyme inhibition for antimicrobial activity vs. apoptosis markers for anticancer effects) .

Q. Table 2: Biological Activity Comparison

Assay TypeActivity (IC50_{50})Reference Compound
Antimicrobial (E. coli)12.5 μMCiprofloxacin (0.5 μM)
Anticancer (HeLa)8.7 μMDoxorubicin (0.3 μM)

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS-targeted studies?

Methodological Answer: Key modifications to enhance blood-brain barrier (BBB) penetration:

  • Lipophilicity : Introduce halogen substituents (e.g., Cl or F) to increase logP (target range: 2–3).
  • P-gp Inhibition : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to reduce efflux.
  • Prodrug Design : Mask polar groups (e.g., ester prodrugs of the piperidine nitrogen) .

Q. Experimental Workflow :

logP Measurement : Shake-flask method with octanol/water partitioning.

In Vivo BBB Permeability : Radiolabeled compound tracking in rodent models.

Q. How do computational tools predict retrosynthetic pathways for novel derivatives?

Methodological Answer: AI-driven platforms (e.g., Reaxys, Pistachio) apply heuristic algorithms to prioritize routes:

  • Step 1 : Input target structure into the tool (e.g., SMILES: CN1C=NN=C1C2CCNCC2.Cl.Cl ).
  • Step 2 : Filter pathways by atom economy (>70%) and step count (≤3 steps).
  • Step 3 : Validate top routes experimentally (e.g., one-step cyclization vs. multi-step functionalization) .

Q. Table 3: Retrosynthesis Pathway Evaluation

RouteStepsAtom Economy (%)Feasibility Score
A185High
B362Moderate

Data Contradiction Analysis

Q. Why do solubility studies report discrepancies between aqueous and DMSO solutions?

Methodological Answer: Variability arises from:

  • Ionization State : The dihydrochloride salt is highly soluble in water (>100 mg/mL) but precipitates in DMSO due to reduced polarity.
  • Hydration Effects : Hygroscopicity can alter measured solubility; use Karl Fischer titration to quantify water content .

Q. Resolution Protocol :

  • Standardized Solvents : Pre-dry DMSO with molecular sieves.
  • Dynamic Light Scattering (DLS) : Monitor aggregation in real-time.

Q. What safety protocols are critical for handling this compound in electrophysiology studies?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents irritation from hydrochloride salts).
  • Ventilation : Use fume hoods during weighing to avoid inhalation (TLV: 1 mg/m3^3).
  • Waste Disposal : Neutralize with sodium bicarbonate before aqueous disposal .

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